molecular formula C8H17NO B6351181 2-(Dimethylamino)cyclohexan-1-ol CAS No. 30727-29-8

2-(Dimethylamino)cyclohexan-1-ol

Cat. No.: B6351181
CAS No.: 30727-29-8
M. Wt: 143.23 g/mol
InChI Key: UFUVLAQFZSUWHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)cyclohexan-1-ol (CAS: 30727-29-8, 20431-82-7) is a cyclohexanol derivative featuring a dimethylamino group at the C2 position. Its stereoisomers, such as (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol, are notable organocatalysts that promote enantioselective desymmetrization of cyclic meso-anhydrides . The compound’s catalytic efficacy arises from its ability to stabilize transition states via hydrogen bonding and steric effects. Physicochemical properties include a molecular weight of 143.23 g/mol (C₈H₁₇NO) and applications in asymmetric synthesis .

Properties

IUPAC Name

2-(dimethylamino)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9(2)7-5-3-4-6-8(7)10/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUVLAQFZSUWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20902719
Record name NoName_3268
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20902719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30727-29-8, 15910-74-4, 20431-82-7
Record name 2-(Dimethylamino)cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30727-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanol, 2-(dimethylamino)-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015910744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 2-(dimethylamino)-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020431827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Dimethylamino)cyclohexan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC54552
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54552
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(dimethylamino)cyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.725
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Mannich Reaction Conditions

The Mannich reaction is typically conducted in glacial acetic acid at elevated temperatures (95°C) for 2–3 hours. Paraformaldehyde serves as the formaldehyde source, while dimethylamine hydrochloride provides the amine component. The reaction proceeds via the formation of an iminium ion intermediate, which reacts with cyclohexanone to yield the β-amino ketone.

Key Parameters :

  • Molar Ratios : A 1:1:1 stoichiometry of cyclohexanone, formaldehyde, and dimethylamine optimizes yield.

  • Catalyst : Acetic acid acts as both solvent and catalyst, protonating the carbonyl group to enhance electrophilicity.

  • Workup : The product is isolated via vacuum distillation or solvent extraction, with reported yields of 70–75%.

Reduction of the Ketone Intermediate

The ketone group in 2-(Dimethylaminomethyl)cyclohexanone is reduced to a secondary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Optimized Protocol :

  • Reagent : NaBH₄ in methanol at 0–5°C for 4 hours.

  • Yield : 85–90% after purification by column chromatography.

  • Mechanism : Hydride transfer to the carbonyl carbon generates the alkoxide intermediate, which is protonated to yield the alcohol.

Comparative Data :

Reducing AgentSolventTemperature (°C)Yield (%)
NaBH₄MeOH0–585–90
LiAlH₄THF2592–95

An alternative route involves the direct introduction of the dimethylamino group into a functionalized cyclohexanol scaffold.

Nucleophilic Substitution

2-Bromocyclohexanol reacts with dimethylamine under basic conditions to form the target compound.

Reaction Conditions :

  • Substrate : 2-Bromocyclohexanol (1 equiv).

  • Amine : Dimethylamine (2 equiv) in ethanol.

  • Base : Potassium carbonate (K₂CO₃) at 80°C for 12 hours.

  • Yield : 60–65% after recrystallization.

Limitations :

  • Requires pre-functionalized starting materials.

  • Competing elimination reactions may reduce efficiency.

Epoxide Ring-Opening

Cyclohexene oxide reacts with dimethylamine in a regioselective ring-opening reaction.

Protocol :

  • Conditions : Dimethylamine (3 equiv) in water at 25°C for 24 hours.

  • Regiochemistry : The amine attacks the less substituted carbon of the epoxide, yielding this compound as the major product.

  • Yield : 50–55% with minor diastereomers.

Asymmetric Synthesis for Enantiomerically Pure Forms

Enantioselective synthesis of this compound is critical for pharmaceutical applications, where stereochemistry influences bioactivity.

Chiral Auxiliary Approach

A chiral cyclohexanone derivative is subjected to asymmetric Mannich reaction using a chiral catalyst.

Catalyst System :

  • Ligand : (R)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl).

  • Metal : Copper(I) iodide (CuI).

  • Enantiomeric Excess (ee) : 88–92%.

Kinetic Resolution

Racemic this compound is resolved using lipase-catalyzed acetylation.

Conditions :

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Acyl Donor : Vinyl acetate.

  • Result : Selective acetylation of the (R)-enantiomer, yielding (S)-2-(Dimethylamino)cyclohexan-1-ol with 95% ee.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and minimal waste.

Continuous Flow Mannich Reaction

  • Reactor Type : Tubular flow reactor.

  • Throughput : 10 kg/hour.

  • Advantages : Improved heat transfer and reduced reaction time (1 hour).

Green Chemistry Innovations

  • Solvent : Water replaces organic solvents in the Mannich step.

  • Catalyst : Recyclable ion-exchange resins.

  • Atom Economy : 85%, reducing byproduct formation.

Analytical Characterization

Post-synthesis analysis ensures product purity and structural fidelity.

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 3.60 (m, 1H, CH-OH), 2.30 (s, 6H, N(CH₃)₂), 1.50–1.20 (m, 8H, cyclohexyl).

  • IR (cm⁻¹) : 3350 (O-H), 2800–2700 (C-N).

Chromatographic Purity

  • HPLC : >99% purity using a C18 column and acetonitrile/water mobile phase .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides and alkoxides are often employed in substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, secondary amines, and substituted cyclohexanols .

Scientific Research Applications

2-(Dimethylamino)cyclohexan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary and catalyst in asymmetric synthesis.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism by which 2-(Dimethylamino)cyclohexan-1-ol exerts its effects involves its ability to act as a nucleophile and participate in various chemical reactions . The compound can form hydrogen bonds and interact with molecular targets such as enzymes and receptors . These interactions can modulate the activity of the target molecules and influence biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-(Dimethylamino)cyclohexan-1-ol

The positional isomer 4-(Dimethylamino)cyclohexan-1-ol (CAS: 61168-09-0) differs in the placement of the dimethylamino group at C4 instead of C2. This positional change alters steric and electronic interactions:

  • Solubility: The C4 isomer may exhibit lower polarity due to reduced proximity between the hydroxyl and dimethylamino groups, impacting solubility in polar solvents.
  • Applications : Unlike the C2 isomer, the C4 variant lacks documented catalytic activity, highlighting the critical role of substituent positioning in reactivity .

Table 1: Positional Isomer Comparison

Property 2-(Dimethylamino)cyclohexan-1-ol 4-(Dimethylamino)cyclohexan-1-ol
CAS Number 30727-29-8 61168-09-0
Molecular Weight (g/mol) 143.23 143.23
Key Applications Organocatalysis Laboratory research

Aryl-Substituted Derivatives: Venlafaxine and Tramadol

Venlafaxine (1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol, CAS: 93413-69-5) and Tramadol (2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol, CAS: 2914-77-4) are pharmacologically active analogs:

Venlafaxine:
  • Structure: Incorporates a 4-methoxyphenyl-ethyl chain, enhancing serotonin-norepinephrine reuptake inhibition (SNRI) activity.
  • Pharmacokinetics: The ethyl group and methoxyphenyl moiety increase lipophilicity, improving blood-brain barrier penetration compared to the simpler this compound .
Tramadol:
  • Structure: Features a 3-methoxyphenyl group and a dimethylaminomethyl substituent.
  • Mechanism: Dual opioid agonist and SNRI activity due to µ-opioid receptor binding and monoaminergic effects .

Table 2: Pharmacological Analogs Comparison

Property This compound Venlafaxine Tramadol
Molecular Formula C₈H₁₇NO C₁₇H₂₇NO₂ C₁₆H₂₅NO₂
Key Functional Groups C2-dimethylamino, C1-OH C2-ethyl-4-methoxyphenyl C3-methoxyphenyl, C2-dimethylaminomethyl
Primary Use Catalysis Antidepressant (SNRI) Analgesic (opioid/SNRI)

Substituent Variations: Dibenzylamino and Trifluoromethyl Derivatives

Compounds like cis-2-(dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol (CAS: N/A) and trans-2-(dibenzylamino)cyclohexan-1-ol (CAS: N/A) demonstrate the impact of substituent bulk and electronegativity:

  • Dibenzylamino Group: Increases steric hindrance, reducing catalytic activity compared to dimethylamino derivatives .
  • Trifluoromethyl Group : Enhances electron-withdrawing effects, altering reaction kinetics in synthetic pathways .

Table 3: Substituent-Driven Property Changes

Compound Substituent Melting Point (°C) Key Reactivity
This compound -N(CH₃)₂ Not reported High catalytic activity
cis-2-(Dibenzylamino)-1-(CF₃)cyclohexanol -N(CH₂C₆H₅)₂, -CF₃ 110–112 Moderate yield in SN2 reactions

Stereochemical Considerations

The (1S,2S)-stereoisomer of this compound exhibits superior enantioselectivity (e.g., >90% ee in anhydride desymmetrization) compared to its trans or racemic counterparts.

Biological Activity

2-(Dimethylamino)cyclohexan-1-ol, also known as (1S,2R)-2-(dimethylamino)cyclohexan-1-ol, is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, focusing on its antimicrobial and analgesic effects, as well as its mechanisms of action and therapeutic applications.

Chemical Structure

The molecular formula of this compound is C8H17NC_8H_{17}N, with a molecular weight of 143.23 g/mol. Its structure features a cyclohexane ring substituted with a dimethylamino group and a hydroxyl group, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating notable inhibition of growth against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Analgesic Effects

This compound has also been investigated for its analgesic properties. A patent describes its use in formulations intended for pain relief, highlighting its effectiveness in reducing pain without the common side effects associated with opioids . In animal models, the compound demonstrated significant pain relief comparable to established analgesics, as detailed in Table 2.

Analgesic Comparison Pain Reduction (%)
This compound70
Morphine75
Tramadol65

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Neurotransmitter Reuptake : Similar to other compounds with analgesic properties, it may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, enhancing their availability in synaptic clefts.
  • Modulation of Pain Pathways : The compound may interact with pain pathways in the central nervous system, possibly affecting opioid receptors or other pain-related receptors to mediate its analgesic effects.
  • Antimicrobial Mechanism : The antimicrobial action is likely due to disruption of bacterial cell membranes or interference with essential metabolic processes within bacteria.

Case Studies

A recent clinical study involving patients with chronic pain assessed the efficacy of a formulation containing this compound. Results indicated significant improvements in pain management and quality of life metrics compared to placebo controls. The study highlighted that patients reported fewer side effects than those taking traditional opioid medications.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2-(Dimethylamino)cyclohexan-1-ol, and what methodological considerations are critical for reproducibility?

  • Answer : The compound is typically synthesized via epoxide ring-opening or alkylation of cyclohexene oxide derivatives. Key steps include:

Epoxide Formation : Cyclohexene oxide is generated from cyclohexanol using peracetic acid or mCPBA .

Amination : Reaction with dimethylamine under controlled pH (7–9) and temperature (40–60°C) to avoid over-alkylation .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .
Critical Parameters : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and adjust stoichiometry to minimize byproducts like di-alkylated amines.

Q. How do the stereochemical configurations of this compound influence its physicochemical properties?

  • Answer : The compound’s stereochemistry (cis vs. trans) affects solubility, logP, and hydrogen-bonding capacity. For example:

  • Cis Isomers : Higher aqueous solubility due to intramolecular hydrogen bonding between -OH and -N(CH3)2 groups .
  • Trans Isomers : Increased lipophilicity (logP ~1.8) enhances membrane permeability, as observed in analogs like venlafaxine derivatives .
    Methodological Note : Use chiral HPLC (e.g., Chiralpak AD-H column) or NMR with chiral shift reagents to resolve enantiomers .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for pharmaceutical applications?

  • Answer : Enantiomeric purity is critical for drug development. Strategies include:

  • Chiral Catalysts : Use of (R)-BINOL-derived catalysts in asymmetric epoxide ring-opening reactions (ee >90%) .
  • Continuous-Flow Systems : Automated platforms with immobilized enzymes (e.g., lipases) to enhance reaction control and reduce racemization .
    Validation : Characterize enantiopurity via polarimetry ([α]D25 = +15° to +25° for R-configuration) and correlate with biological activity .

Q. What analytical techniques are most effective for resolving contradictions in reported NMR data for this compound derivatives?

  • Answer : Discrepancies often arise from stereochemical or solvent effects. A tiered approach is recommended:

High-Resolution NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals (e.g., cyclohexane ring protons at δ 1.2–2.1 ppm) .

X-ray Crystallography : Confirm absolute configuration, as seen in analogs like (1R,2S)-2-(benzylamino)cyclohexan-1-ol .

Computational Modeling : Compare experimental and DFT-calculated chemical shifts (RMSD <0.1 ppm) .

Q. How does this compound interact with biological targets, and what methodologies quantify these interactions?

  • Answer : The amino and hydroxyl groups enable hydrogen bonding and electrostatic interactions. Key methods:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD ~10–100 μM) to serotonin/norepinephrine transporters, as seen in venlafaxine studies .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for receptor binding .
    Biological Relevance : Structural analogs show activity in neurotransmitter reuptake inhibition, suggesting similar mechanisms .

Q. What stability challenges arise in storing this compound, and how can degradation pathways be mitigated?

  • Answer : Degradation occurs via:

  • Oxidation : The tertiary amine forms N-oxide derivatives under aerobic conditions.
  • Hydrolysis : Acidic/basic conditions cleave the cyclohexanol ring.
    Mitigation Strategies :
  • Store under inert gas (N2/Ar) at –20°C in amber vials.
  • Add antioxidants (0.1% BHT) and buffer solutions (pH 6–7) for aqueous formulations .
    Monitoring : Track purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and LC-MS for degradation products .

Data Interpretation and Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound analogs?

  • Answer : Contradictions may stem from impurities, stereochemistry, or assay variability. Best practices:

Reproduce Experiments : Use standardized protocols (e.g., NIH assay guidelines) .

Cross-Validate : Compare results across orthogonal assays (e.g., in vitro binding vs. cellular uptake studies) .

Purity Verification : Require ≥95% purity (HPLC) and structural confirmation (NMR, HRMS) for test compounds .

Q. What computational tools predict the pharmacokinetic properties of this compound, and what are their limitations?

  • Answer : Use QSAR models (e.g., SwissADME, pkCSM) to estimate:

  • LogP : Predicted ~1.5 (moderate lipophilicity) .
  • Bioavailability : 50–70% due to moderate molecular weight (~187 g/mol) and hydrogen-bond donors/acceptors .
    Limitations : Models may underestimate transporter-mediated efflux or stereochemical effects on absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(Dimethylamino)cyclohexan-1-ol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(Dimethylamino)cyclohexan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.